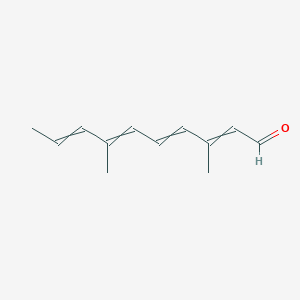
3,7-Dimethyldeca-2,4,6,8-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyldeca-2,4,6,8-tetraenal is an organic compound with the molecular formula C12H16O. It is characterized by a chain of ten carbon atoms with four conjugated double bonds and two methyl groups attached at the 3rd and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldeca-2,4,6,8-tetraenal typically involves the aldol condensation of suitable aldehyde precursors. One common method is the reaction between 3-methylbutanal and 2,4-hexadienal under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the conjugated tetraenal system.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, reaction temperatures, and catalysts can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetraenal to the corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyldeca-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its structure enables it to interact with biological membranes and proteins, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinal: A related compound with a similar conjugated system, known for its role in vision.
3,7-Dimethylocta-2,6-dienal: Another related compound with fewer double bonds.
2,4,6,8-Decatetraenal: A compound with a similar conjugated system but without the methyl groups.
Uniqueness
3,7-Dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
100678-60-2 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3,7-dimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3 |
Clé InChI |
MIMKOTXYWWOEFT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=CC=CC(=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


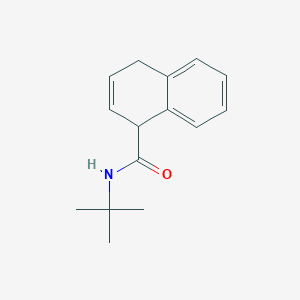
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
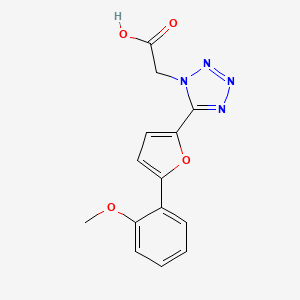
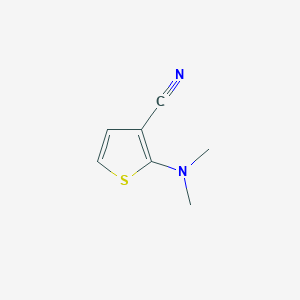
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
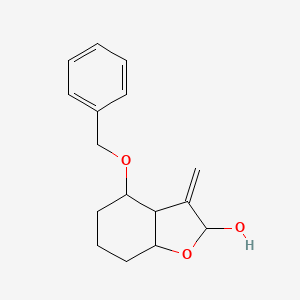
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
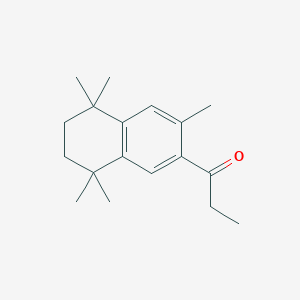
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
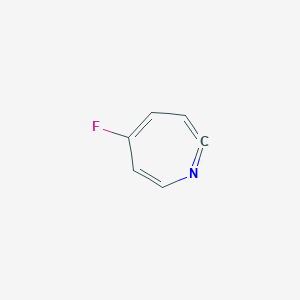
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
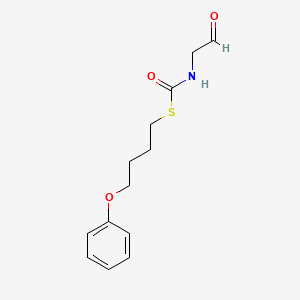
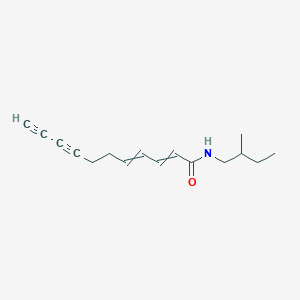
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
